molecular formula C14H27NO5 B3039923 tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate CAS No. 141394-85-6

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate

Cat. No. B3039923
CAS RN: 141394-85-6
M. Wt: 289.37 g/mol
InChI Key: AGWAPTIQNSJWGW-UMNHJUIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate is a compound that has been extensively studied in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. The compound is also stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that it can be expensive to synthesize in large quantities.

Future Directions

There are several future directions for the study of tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate. One area of research is to further elucidate the mechanism of action of the compound. This will help to identify new targets for therapeutic intervention. Another area of research is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. This will help to determine the optimal dosage and administration route for therapeutic use. Finally, there is a need to study the safety and toxicity of the compound in animal models before it can be used in clinical trials.
Conclusion:
Tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate is a compound that has shown great potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-tumor properties. The compound has several advantages for lab experiments, but there are also limitations to its use. Future research directions include further elucidating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and evaluating the safety and toxicity of the compound.

Scientific Research Applications

Tert-butyl (tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. The compound has been studied in vitro and in vivo for its potential to treat various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

methyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-7-9(2)12(10(16)8-11(17)19-6)15-13(18)20-14(3,4)5/h9-10,12,16H,7-8H2,1-6H3,(H,15,18)/t9-,10+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWAPTIQNSJWGW-UMNHJUIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
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tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
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tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
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tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
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tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
Reactant of Route 6
tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate

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